molecular formula C9H6ClFN2O B13205336 2-Chloro-8-fluoro-5-methylquinazolin-4-ol

2-Chloro-8-fluoro-5-methylquinazolin-4-ol

Cat. No.: B13205336
M. Wt: 212.61 g/mol
InChI Key: OTTDVUIBYFMSSC-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoro-5-methylquinazolin-4-ol is a quinazoline derivative with the molecular formula C9H6ClFN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the chlorination and fluorination of quinazoline derivatives. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoro-5-methylquinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halogen atoms .

Scientific Research Applications

2-Chloro-8-fluoro-5-methylquinazolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-8-fluoro-5-methylquinazolin-4-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8-fluoro-N-methylquinazolin-4-amine
  • 8-Chloro-2-methylquinazolin-4-ol
  • 2-Chloro-5-fluoro-8-methylquinazolin-4-amine

Uniqueness

2-Chloro-8-fluoro-5-methylquinazolin-4-ol is unique due to its specific combination of chlorine, fluorine, and methyl groups on the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Chloro-8-fluoro-5-methylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention due to its significant biological activities, particularly in pharmacology and medicinal chemistry. Its unique substitution pattern—featuring chlorine at the second position, fluorine at the eighth position, and a methyl group at the fifth position—contributes to its distinct chemical properties and potential therapeutic applications.

  • Molecular Formula : C10H7ClF N3O
  • Molecular Weight : 212.61 g/mol

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to potential therapeutic effects such as:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
  • Apoptosis : Triggering programmed cell death in malignant cells.

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit cell growth in human tumor cells expressing epidermal growth factor receptors (EGFR) with IC50 values ranging from 0.37 to 4.87 µM .
  • Antimalarial Activity :
    • The compound has demonstrated significant efficacy against Plasmodium falciparum, with an EC50 value of approximately 2.5 µM against chloroquine-resistant strains . This positions it as a promising candidate in the fight against malaria.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this quinazoline derivative may exhibit antimicrobial activities, although specific data on its effectiveness against various pathogens is still being compiled.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. Comparative studies with similar compounds have highlighted the importance of specific substitutions:

Compound NameMolecular FormulaKey Features
2-Chloro-7-fluoro-N-methylquinazolin-4-amineC10H8ClFN4Potential enzyme inhibitor
8-Chloro-2-methylquinazolin-4-olC10H8ClN3ODifferent chlorine positioning; explored for similar biological activities
2-Chloro-7-fluoroquinazolin-4-olC10H7ClFN3Lacks methyl group; may exhibit differing reactivity

Case Studies

  • Anticancer Efficacy : A study evaluating the antiproliferative effects of quinazoline derivatives found that compounds similar to this compound significantly inhibited tumor growth in vitro, demonstrating a clear link between structural modifications and enhanced biological activity .
  • Antimalarial Evaluation : In vitro assessments against P. falciparum revealed that modifications at specific positions on the quinazoline ring could lead to improved antimalarial efficacy, suggesting that further optimization of this compound could yield new therapeutic agents .

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-8-fluoro-5-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6ClFN2O/c1-4-2-3-5(11)7-6(4)8(14)13-9(10)12-7/h2-3H,1H3,(H,12,13,14)

InChI Key

OTTDVUIBYFMSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)N=C(NC2=O)Cl

Origin of Product

United States

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